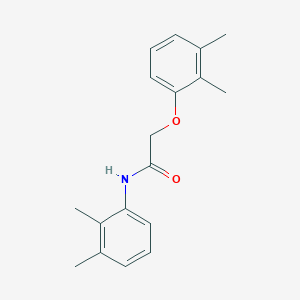

![molecular formula C19H17N3O2 B5506801 N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5506801.png)

N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridyl benzamides, including compounds related to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, involves the use of aminopyridines and nitroolefins in a rare-earth-metal-catalyzed reaction, providing a broad substrate scope in moderate to excellent yields without the need for additives or external oxidants. Water serves as the carbonyl oxygen atom source in these syntheses, highlighting efficient methods for constructing pyridyl benzamide frameworks (Zhengwang Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been elucidated through crystallography, revealing centrosymmetric hydrogen-bonded dimers facilitated by N-H...O interactions. These structures are stabilized further by π-π interactions and weak C-H...O hydrogen bonding, providing insight into the supramolecular aggregation and interaction patterns that could apply to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide (K. Kranjc et al., 2012).

Chemical Reactions and Properties

Palladium-mediated C(sp3)-H bond activation has been explored for the functionalization of N-methyl-N-(pyridin-2-yl)benzamide, yielding a variety of N-(CH2-aryl/alkyl)-substituted derivatives. This methodology underscores the potential for diverse chemical reactions involving N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, facilitating the direct arylation/alkylation of the compound and shedding light on its reactivity and functional group tolerance (Shih-Yun Chen et al., 2023).

科学的研究の応用

Discovery of Orally Active Histone Deacetylase Inhibitor

A study by Zhou et al. (2008) describes the synthesis and biological evaluation of a compound similar in structure to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, highlighting its isotype-selective inhibition of histone deacetylases (HDACs) and significant antitumor activity. This research emphasizes the compound's potential as an anticancer drug, showcasing its effectiveness in blocking cancer cell proliferation and inducing apoptosis through histone acetylation and cell-cycle arrest Zhou et al., 2008.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Yoneda and Nagamatsu (1975) explored the thermolysis and photolysis of certain uracil derivatives, leading to the synthesis of pyrazolo[3,4-d]pyrimidines. This study provides insight into the chemical transformations applicable to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, demonstrating the versatility of similar compounds in generating new structures with potential pharmacological applications Yoneda & Nagamatsu, 1975.

Antiproliferative Activity of Derivatives

Ilić et al. (2011) synthesized a library of triazolopyridazine derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, revealing their ability to inhibit the proliferation of endothelial and tumor cells. This research underscores the potential therapeutic applications of N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide derivatives in cancer treatment through the modulation of cell growth and survival Ilić et al., 2011.

Genotoxicity Assessment

Chen et al. (2008) assessed the genotoxic effects of various chemicals, including compounds structurally related to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, on human lymphocytes. This study highlights the importance of evaluating the genotoxic potential of chemical compounds, contributing to the safety profiling of new drug candidates Chen et al., 2008.

特性

IUPAC Name |

N-benzyl-3-(6-methylpyridazin-3-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-14-10-11-18(22-21-14)24-17-9-5-8-16(12-17)19(23)20-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMAHYIXTXGKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)

![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)

![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)

![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)

![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)

![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)